molecular formula C19H24ClN7O B13587996 N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride

Cat. No.: B13587996
M. Wt: 401.9 g/mol
InChI Key: UAYBBKDAOSIJAI-UHFFFAOYSA-N
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Description

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyrazolopyridine core, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole is then coupled with a phenylmethyl group. The pyrazolopyridine core is synthesized separately and then linked to the triazole-phenylmethyl intermediate through an amide bond formation. The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The purification process typically involves recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazolopyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride is being explored for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrazolopyridine rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can affect various cellular pathways and processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide
  • N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide sulfate

Uniqueness

The hydrochloride form of this compound is unique due to its enhanced solubility and stability compared to other salt forms. This makes it more suitable for certain applications, such as in pharmaceutical formulations where solubility is a critical factor.

Properties

Molecular Formula

C19H24ClN7O

Molecular Weight

401.9 g/mol

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H23N7O.ClH/c1-13-4-2-7-17-9-18(23-26(13)17)19(27)21-11-14-5-3-6-16(8-14)25-12-15(10-20)22-24-25;/h3,5-6,8-9,12-13H,2,4,7,10-11,20H2,1H3,(H,21,27);1H

InChI Key

UAYBBKDAOSIJAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=CC(=NN12)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl

Origin of Product

United States

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